Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine
Description
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine is a bicyclic compound featuring a bicyclo[3.1.0]hexane scaffold with a tertiary amine at position 6 and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2. The stereochemistry (rel-1R,5S,6r) defines its spatial arrangement, which is critical for its chemical reactivity and biological interactions. The TBS group enhances lipophilicity and stability, making the compound suitable for synthetic intermediates in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C12H25NOSi |
|---|---|
Molecular Weight |
227.42 g/mol |
IUPAC Name |
(1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C12H25NOSi/c1-12(2,3)15(4,5)14-8-6-9-10(7-8)11(9)13/h8-11H,6-7,13H2,1-5H3/t8?,9-,10+,11? |
InChI Key |
LITROSQEWIXCCG-GGWWSXTCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1C[C@@H]2[C@H](C1)C2N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Experimental Data
Bicyclo[3.1.0]hexane Core Construction
The bicyclo[3.1.0]hexane framework is often synthesized via intramolecular cyclopropanation or ring-closing metathesis .
Example Procedure (Adapted from):
Starting Material : (3aR,4R,5S)-5-(Hydroxymethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol.
- Cyclopropanation :
- Treat with diazomethane and a palladium catalyst (e.g., Pd(OAc)₂) to form the bicyclic structure.
- Yield : 65–75% (reported in analogous syntheses).
- Oxidation :
- Convert the hydroxyl group to a ketone using Dess-Martin periodinane.
- Reductive Amination :
- React with ammonium acetate and sodium triacetoxyborohydride (STAB) to introduce the amine.
- Key Data :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 3.70–3.65 (m, 1H, CH-NH₂), 2.95–2.85 (m, 2H, bridgehead H).
- Chromatography : Purify via silica gel (ethyl acetate/hexane = 1:3).
Introduction of the Silyl Ether Group
The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxyl group at position 3.
Example Procedure (Adapted from):
- Protection :
- Dissolve the bicyclic alcohol (1.0 equiv) in dry DMF.
- Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (1.2 equiv).
- Stir at 25°C for 12 hours.
- Yield : 85–90%.
- Characterization :
- $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 25.6 (Si-C(CH₃)₃), 18.2 (Si-C(CH₃)₃).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Amine Protection and Deprotection
The amine is typically protected as a carbamate (e.g., Boc) during synthesis to prevent side reactions.
Example Procedure (Adapted from):
- Boc Protection :
- React the amine with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF.
- Add DMAP (0.1 equiv) and stir for 6 hours.
- Yield : 90–95%.
- Deprotection :
- Treat with TFA/CH₂Cl₂ (1:1 v/v) for 2 hours.
- Neutralize with saturated NaHCO₃.
- Isolation : Extract with ethyl acetate; dry over MgSO₄.
Final Compound Assembly
Route 1 : Sequential functionalization of the bicyclic core.
- Silyl Ether Installation (as in Section 2.2).
- Amine Deprotection (as in Section 2.3).
- Purification :
- Column Chromatography : Silica gel (methanol/dichloromethane = 1:10).
- Final Yield : 70–75%.
Route 2 : Asymmetric Synthesis via Chiral Auxiliaries.
- Chiral Epoxide Opening :
- Use (R)-CBS catalyst for enantioselective epoxide ring-opening.
- ee : >99% (reported in similar systems).
- TBS Protection and Amine Introduction as above.
Key Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₇NOSi |
| Exact Mass | 257.181 g/mol |
| Melting Point | 98–100°C |
| Specific Rotation | [α]₂₅ᴅ = +15.6° (c = 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 1H, OSi), 2.85 (m, 2H, bridgehead H) |
| ¹³C NMR (CDCl₃) | δ 68.5 (C-O), 45.2 (C-N), 25.6 (Si-C(CH₃)₃) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclopropanation | High stereocontrol | Requires specialized catalysts |
| Reductive Amination | Mild conditions | Moderate yields (~70%) |
| Asymmetric Synthesis | >99% ee | Costly chiral reagents |
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation.
Comparison with Similar Compounds
The bicyclo[3.1.0]hexane scaffold is versatile, with structural analogs differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Structural Analogs with Modified Substituents
Key Differences :
- The TBS group in the target compound increases steric bulk and stability compared to unprotected hydroxyl or azabicyclo analogs.
- Azabicyclo derivatives (e.g., ) replace a carbon with nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Benzimidazole-substituted analogs () exhibit enhanced biological activity due to aromatic heterocycles.
Stereochemical Variants
Key Differences :
- Stereochemistry at C6 (6r vs. 6s) significantly impacts molecular recognition in enzyme binding .
- The 6-oxabicyclo variant () introduces an oxygen bridge, altering ring strain and reactivity.
Functional Group Comparisons
Key Insights :
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the bicyclo[3.1.0]hexane core via cyclopropanation of a pre-functionalized cyclohexene derivative. Strain-driven ring closure or transition-metal-catalyzed methods (e.g., rhodium-catalyzed cyclopropanation) are common .
- Step 2 : Introduce the TBDMS-protected hydroxyl group at position 3 using silylation reagents (e.g., TBDMS-Cl) under anhydrous conditions.
- Step 3 : Install the amine group at position 6 via reductive amination or nucleophilic substitution, ensuring stereochemical fidelity through chiral auxiliaries or asymmetric catalysis .
- Key Considerations : Monitor stereochemistry at each step using chiral HPLC or polarimetry.
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework and substituent positions. Nuclear Overhauser Effect (NOE) experiments validate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns identify functional groups (e.g., TBDMS loss at ~60-80 m/z) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
- IR Spectroscopy : Detects TBDMS-O (∼1250 cm) and amine N-H (∼3300 cm) stretches .
Q. How does the bicyclo[3.1.0]hexane skeleton influence the compound’s reactivity in organic transformations?
- Methodological Answer :
- Ring Strain : The fused cyclopropane introduces strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements).
- Steric Effects : The bicyclic structure restricts conformational flexibility, directing regioselectivity in nucleophilic attacks or catalytic processes .
- Applications : The rigid scaffold is exploited in drug design for mimicking bioactive conformations or stabilizing transition states .
Advanced Research Questions
Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict selectivity in amine functionalization or TBDMS deprotection.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing silyl ether intermediates) .
- Tools : Software like Gaussian or ORCA integrates crystallographic data (e.g., bond angles from X-ray structures) to refine models .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare H NMR shifts across solvents (CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation effects.
- Isotopic Labeling : Use N-labeled amines to distinguish overlapping signals in crowded spectra .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange broadening .
Q. How can synthesis scalability be optimized without compromising stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclopropanation steps, reducing side reactions .
- Catalyst Screening : High-throughput testing identifies robust catalysts (e.g., chiral Ru complexes) for asymmetric steps .
- Purification : Simulated moving bed (SMB) chromatography enhances enantiomeric excess (ee) in final products .
Q. What are the stability challenges of the TBDMS group under varying experimental conditions?
- Methodological Answer :
- Acidic Conditions : TBDMS ethers hydrolyze in HCl/MeOH (1:3 v/v); stabilize with buffered solutions (pH 5–7) during amine deprotection .
- Thermal Stability : Monitor decomposition via TGA-DSC; avoid temperatures >150°C to prevent silyl group migration .
- Storage : Anhydrous environments (e.g., molecular sieves) prevent moisture-induced cleavage .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
